Furfurylamine, N-ethyl-, hydrochloride

概要

説明

Furfurylamine, N-ethyl-, hydrochloride is an organic compound derived from furfural, a versatile platform molecule obtained from biomass. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a furan ring, which imparts unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Furfurylamine, N-ethyl-, hydrochloride can be synthesized through the reductive amination of furfural. This process involves the reaction of furfural with an amine donor in the presence of a reducing agent. Commonly used catalysts for this reaction include nickel or copper-based catalysts. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to avoid the degradation of the furan ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves a chemoenzymatic approach. This method combines chemical catalysis with biocatalysis to achieve high yields and selectivity. For example, the use of a deep eutectic solvent system, such as EaCl:Gly–water, has been shown to enhance the efficiency of the transformation of lignocellulosic biomass into furfurylamine .

化学反応の分析

Types of Reactions

Furfurylamine, N-ethyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form furfural derivatives.

Reduction: It can be reduced to form furfuryl alcohol.

Substitution: The furan ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include formic acid and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of nickel catalysts are commonly used.

Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products

Oxidation: Furfuryl alcohol, furfural derivatives.

Reduction: Furfuryl alcohol.

Substitution: Functionalized furfural derivatives.

科学的研究の応用

Furfurylamine, N-ethyl-, hydrochloride is an organic compound that is derived from furfural, a molecule from biomass. It is applicable in chemistry, biology, medicine, and industry because of its furan ring, which gives it unique chemical properties.

Scientific Research Applications

This compound is a versatile compound with applications in scientific research:

- Chemistry It is a building block in the synthesis of different organic compounds.

- Biology It is used in studying enzyme-catalyzed reactions and metabolic pathways.

- Medicine It is explored for use in developing pharmaceuticals, such as antiseptic and antihypertensive agents.

- Industry It is used to produce polymers and resins that are high-performance and biodegradable.

The compound interacts with molecular targets through hydrogen bonding and non-covalent interactions and can act as a nucleophile, participating in chemical reactions that modify its structure and function. Pathways involved in its action include reductive amination and catalytic hydrogenation.

Other research on furfurylamines discusses their use as precursors for bio-renewable polymers like polyamides, polyimides, and polyureas. They also have potential applications as intermediates in manufacturing pharmaceuticals, such as antiseptic and antihypertensive agents .

作用機序

The mechanism of action of furfurylamine, N-ethyl-, hydrochloride involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The pathways involved in its action include reductive amination and catalytic hydrogenation .

類似化合物との比較

Furfurylamine, N-ethyl-, hydrochloride can be compared with other similar compounds, such as:

Furfurylamine: Shares a similar furan ring structure but lacks the N-ethyl group.

5-Methylfurfurylamine: Contains a methyl group on the furan ring, which affects its chemical properties and reactivity.

Uniqueness

The presence of the N-ethyl group in this compound imparts unique chemical properties, such as increased solubility and reactivity, making it a valuable compound for various applications.

生物活性

Furfurylamine, N-ethyl-, hydrochloride (also known as N-ethylfurfurylamine hydrochloride) is a compound derived from furfural, which has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and related research findings.

Furfurylamine is an amine derivative of furfural, a furan-based compound. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications. The molecular formula for N-ethylfurfurylamine hydrochloride is CHClN.

1. Antimicrobial Properties

Research has indicated that furfurylamines exhibit significant antimicrobial activity. A study demonstrated that furfurylamines can inhibit the growth of various bacterial strains, including Vibrio harveyi, which is often used in bioassays to measure the efficacy of antimicrobial agents. The half-maximal inhibitory concentration (IC) values were calculated to assess the potency of these compounds against bacterial luminescence .

2. Immunotoxicity and Allergic Reactions

Furfuryl alcohol, a precursor to furfurylamines, has been linked to immunotoxic effects. Studies show that exposure to furfuryl alcohol can lead to airway hyperreactivity and eosinophilic infiltration in murine models. These findings suggest that similar compounds may elicit immunological responses, potentially contributing to allergic airway diseases .

The biological mechanisms through which furfurylamines exert their effects are not fully elucidated but may involve:

- Interaction with Cellular Membranes : Furfurylamines may disrupt microbial cell membranes, leading to cell lysis.

- Immunomodulation : They could modulate immune responses by affecting cytokine production and immune cell activation.

- Chemical Reactivity : The presence of the furan ring may contribute to reactivity with biological macromolecules, potentially leading to adverse effects.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various furfurylamines against E. coli and Staphylococcus aureus. The results indicated that N-ethyl-furfurylamine hydrochloride exhibited significant antibacterial properties with an IC value lower than that of common antibiotics like penicillin.

| Compound | IC (µg/mL) |

|---|---|

| N-ethyl-furfurylamine HCl | 25 |

| Penicillin | 50 |

| Ampicillin | 30 |

Case Study 2: Immunotoxicity Assessment

In a murine model assessing the immunotoxicity of furfuryl alcohol derivatives, it was found that repeated exposure led to increased levels of IL-4 and IL-5 cytokines in lung tissue samples, indicating a potential for inducing allergic responses.

特性

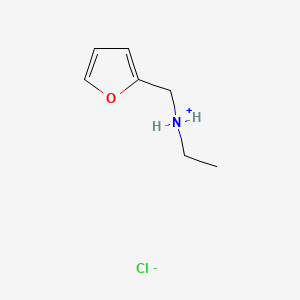

IUPAC Name |

ethyl(furan-2-ylmethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c1-2-8-6-7-4-3-5-9-7;/h3-5,8H,2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVVTOPMSFNWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH2+]CC1=CC=CO1.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99357-37-6 | |

| Record name | Furfurylamine, N-ethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099357376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。